molecular formula C21H17N3O3S2 B2625371 4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-47-3

4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2625371
CAS RN: 896679-47-3
M. Wt: 423.51
InChI Key: GGNTXODNGPUYST-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in different research areas.

Scientific Research Applications

Pharmacokinetics and Bioavailability

One study focused on the pharmacokinetics and oral bioavailability of a closely related sulfonamide derivative, revealing significant insights into systemic clearance, hepatic extraction, and strategies to improve oral bioavailability through prodrug development (Stearns et al., 2002). This research is crucial for understanding the metabolic pathways and potential for therapeutic application of such compounds.

UV Protection and Antimicrobial Properties

Another area of application is in the development of azo dyes incorporating sulfonamide moieties for the dyeing of cotton fabrics. This research highlights the dual function of such dyes in providing UV protection and antimicrobial properties, suggesting a novel approach to enhancing the functional value of textiles (Mohamed et al., 2020).

Anticonvulsant Agents

Derivatives of sulfonamide thiazole have been synthesized and evaluated for their anticonvulsant activity, with several compounds showing promise in protecting against picrotoxin-induced convulsion. This research indicates the potential of such derivatives in developing new therapeutic agents for epilepsy (Farag et al., 2012).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with sulfonamide groups have demonstrated high singlet oxygen quantum yield, indicating significant potential for use as Type II photosensitizers in photodynamic therapy for cancer (Pişkin et al., 2020).

Antitumor Activity

Research on novel sulfonamide derivatives containing pyrazole moiety has shown significant antitumor activity, highlighting the potential of these compounds in anticancer drug development (Alqasoumi et al., 2009).

properties

IUPAC Name

4-acetyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-13-17(20-23-19-7-4-12-22-21(19)28-20)5-3-6-18(13)24-29(26,27)16-10-8-15(9-11-16)14(2)25/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNTXODNGPUYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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